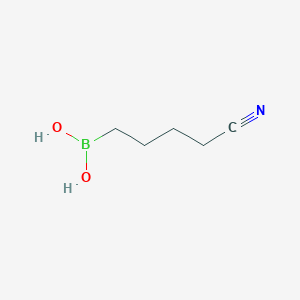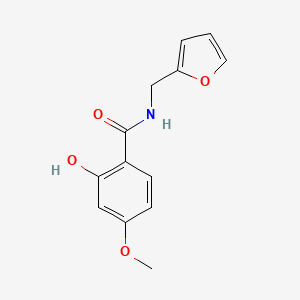
N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a furan ring attached to a benzamide structure, which includes a hydroxy group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction can be performed in a microwave reactor to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Purification of the product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may have applications in bioinorganic chemistry and medicinal chemistry .
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxy and methoxy groups, forming stable complexes. These complexes can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-2-hydroxybenzamide: Lacks the methoxy group at the 4-position.
N-(furan-2-ylmethyl)-4-methoxybenzamide: Lacks the hydroxy group at the 2-position.
N-(furan-2-ylmethyl)-2,4-dihydroxybenzamide: Contains an additional hydroxy group at the 4-position.
Uniqueness: N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide ring. This combination of functional groups enhances its chemical reactivity and potential for forming stable complexes with metal ions. Additionally, the furan ring contributes to its biological activity and potential therapeutic applications .
Properties
CAS No. |
1019362-94-7 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C13H13NO4/c1-17-9-4-5-11(12(15)7-9)13(16)14-8-10-3-2-6-18-10/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
UPYKWWAWXKDEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
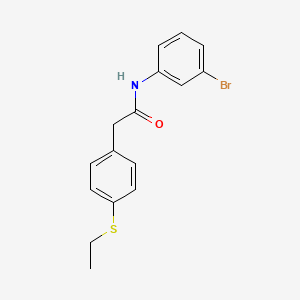
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
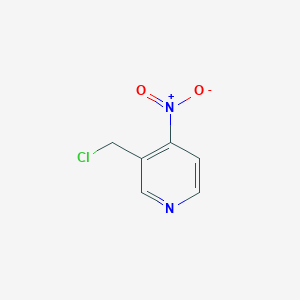
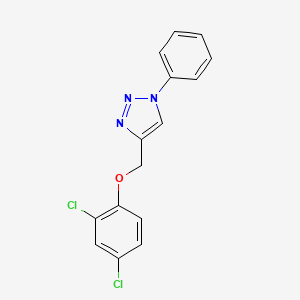
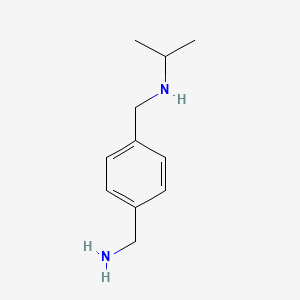
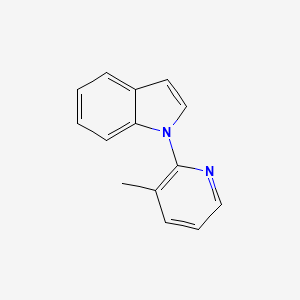
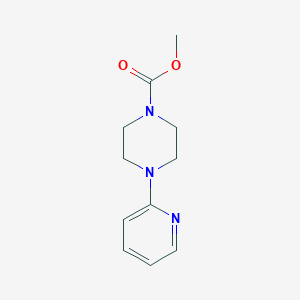
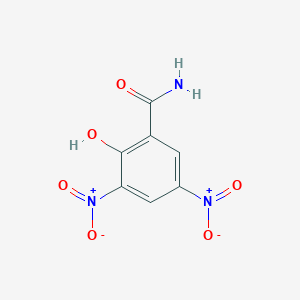
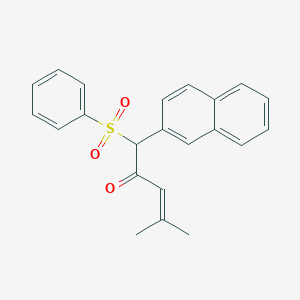
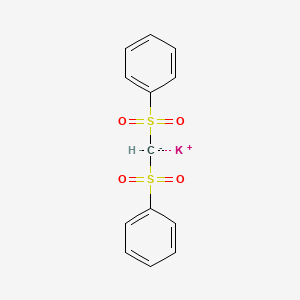
![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
